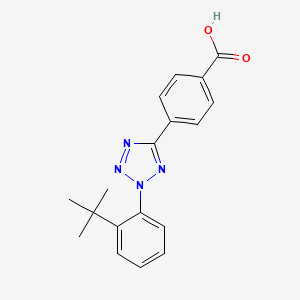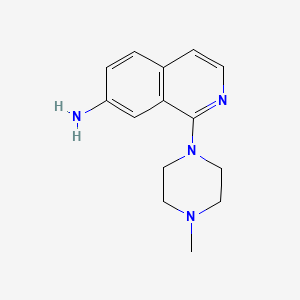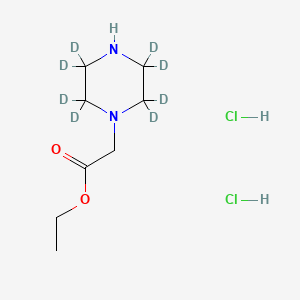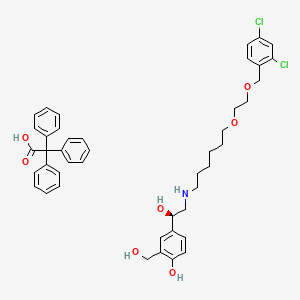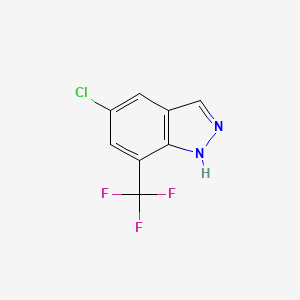
5-Chloro-7-(trifluoromethyl)-1H-indaZole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(trifluoromethyl)-1H-indaZole is a heterocyclic compound that contains both chlorine and trifluoromethyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)-1H-indaZole can be achieved through various methods. One common approach involves the Fischer reaction, which is a well-known method for synthesizing indole derivatives. In this reaction, the starting materials are typically heated in polyphosphoric acid at temperatures ranging from 160°C to 180°C .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Fischer reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and improve the overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-(trifluoromethyl)-1H-indaZole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Applications De Recherche Scientifique
5-Chloro-7-(trifluoromethyl)-1H-indaZole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Chloro-7-(trifluoromethyl)-1H-indaZole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it has been shown to interact with kinase hinge regions through hydrogen bonding, which can influence cell signaling pathways and potentially lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Chloro-7-(trifluoromethyl)-1H-indaZole include other halogenated indole derivatives, such as:
- 5-Chloro-7-azaindole
- 7-Fluoro-5-chloroindole
- 4-Bromo-5-chloroindole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H4ClF3N2 |
|---|---|
Poids moléculaire |
220.58 g/mol |
Nom IUPAC |
5-chloro-7-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14) |
Clé InChI |
HIXRKWLFAFJYFF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester](/img/structure/B13840579.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
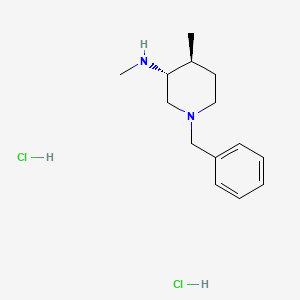
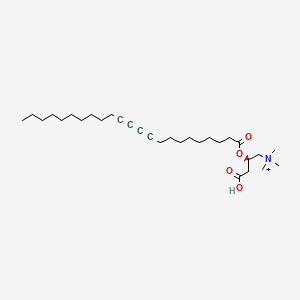
![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
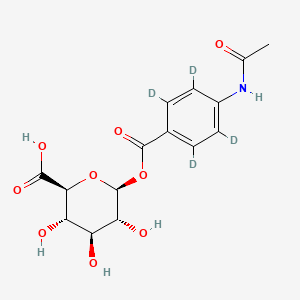
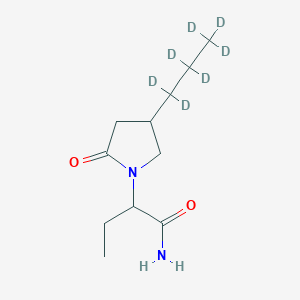
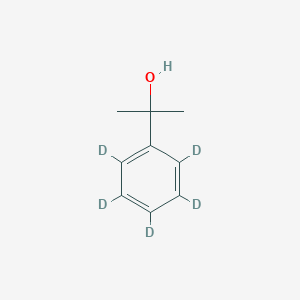
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
